molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0

3-Fluoro-4-nitrobenzonitrile

Cat. No.: B1304139
CAS No.: 218632-01-0
M. Wt: 166.11 g/mol
InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzonitrile (CAS: 218632-01-0) is an aromatic nitrile derivative with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol . Its structure features a fluorine atom at the meta position and a nitro group at the para position relative to the nitrile group. The electron-withdrawing nature of both substituents enhances its electrophilicity, making it highly reactive in nucleophilic aromatic substitution (SNAr) and condensation reactions . The compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-260955) at $59.00 for 5 g .

Preparation Methods

Nitration of 3-Fluorobenzonitrile

The most common synthetic route to 3-fluoro-4-nitrobenzonitrile involves the nitration of 3-fluorobenzonitrile. This electrophilic aromatic substitution reaction introduces a nitro group at the para position relative to the fluorine substituent.

  • Reagents and Conditions:

    • 3-Fluorobenzonitrile as the starting material
    • Concentrated nitric acid (HNO3)
    • Concentrated sulfuric acid (H2SO4) as catalyst
    • Controlled temperature (typically 0°C to 20°C)
    • Reaction time varies from 0.5 to 2 hours depending on scale and conditions
  • Procedure:
    The nitration is carried out by slowly adding concentrated nitric acid to a cooled mixture of 3-fluorobenzonitrile and sulfuric acid under stirring. The temperature is maintained low to avoid over-nitration and side reactions. After completion, the reaction mixture is quenched with ice, and the product is isolated by filtration or extraction followed by crystallization.

  • Yield and Purity:
    Yields typically range from 70% to 85%, with purity above 99% after recrystallization.

Parameter Value
Starting Material 3-Fluorobenzonitrile
Nitrating Agent Concentrated HNO3
Catalyst Concentrated H2SO4
Temperature 0–20 °C
Reaction Time 0.5–2 hours
Yield 70–85%
Purity ≥99% (after purification)
Physical State White to yellowish crystalline solid
Melting Point 72–73 °C

Alternative Nitration Using Potassium Nitrate and Sulfuric Acid

An alternative nitration method uses potassium nitrate (KNO3) and sulfuric acid to generate the nitronium ion in situ, which then nitrates 3-fluorobenzonitrile.

  • Reaction Conditions:

    • 3-Fluorobenzonitrile
    • Potassium nitrate
    • Concentrated sulfuric acid
    • Temperature maintained at 0°C for 20 minutes
  • Procedure:
    The mixture of 3-fluorobenzonitrile and potassium nitrate is added to sulfuric acid at 0°C. The reaction proceeds rapidly, and the product is isolated by passing the mixture through silica gel to remove sulfuric acid, followed by solvent evaporation.

  • Yield:
    Moderate yields (~50-60%) have been reported, with crystalline product formation.

Industrial Scale Synthesis

Industrial production of this compound typically follows the nitration of 3-fluorobenzonitrile using mixed acid systems (HNO3/H2SO4) in continuous flow reactors to optimize heat management and reaction control.

  • Advantages:

    • Improved safety and scalability
    • Enhanced yield and purity
    • Reduced by-products
  • Process Optimization:
    Reaction parameters such as acid concentration, temperature, and residence time are finely tuned to maximize selectivity for the para-nitro isomer.

Related Preparations and Derivatives

While direct preparation of this compound focuses on nitration of 3-fluorobenzonitrile, related compounds such as 3-fluoro-4-nitrobenzoic acid and 3-fluoro-4-nitrophenol are prepared via oxidation or hydroxylation of related intermediates, which can be further converted to the nitrile derivative through dehydration or substitution reactions.

Method Starting Material Reagents/Conditions Temperature Yield (%) Notes
Direct Nitration 3-Fluorobenzonitrile HNO3 / H2SO4 0–20 °C 70–85 Most common, high purity
Nitration with KNO3 / H2SO4 3-Fluorobenzonitrile KNO3, H2SO4 0 °C 50–60 Alternative, moderate yield
Industrial Continuous Flow 3-Fluorobenzonitrile Mixed acid (HNO3/H2SO4), flow reactor Controlled 75–85 Scalable, optimized for safety and yield
  • The electron-withdrawing effect of the nitrile group directs nitration to the para position relative to fluorine, favoring 3-fluoro-4-nitro substitution.
  • Maintaining low temperature during nitration is critical to prevent dinitration or oxidation side reactions.
  • Use of potassium nitrate as a nitrating agent offers a milder alternative but with lower yield.
  • Industrial processes benefit from continuous flow technology, improving heat dissipation and reaction control, leading to consistent product quality.
  • Purification typically involves crystallization from organic solvents or washing with aqueous solutions to remove acid residues.

The preparation of this compound is well-established primarily through the nitration of 3-fluorobenzonitrile using mixed acid systems. Both laboratory and industrial methods emphasize controlled reaction conditions to achieve high yield and purity. Alternative nitration methods and continuous flow processes provide options for optimization depending on scale and application. The compound’s synthesis is supported by extensive research and industrial practice, ensuring reliable access to this valuable intermediate.

Scientific Research Applications

3-Fluoro-4-nitrobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of fluorescent probes and other biochemical tools.

    Medicine: This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitrobenzonitrile depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the nitro and cyano groups. This makes it reactive towards nucleophiles in substitution reactions. In biological systems, its mechanism of action would depend on the specific biochemical pathway it is involved in, often targeting specific enzymes or receptors .

Comparison with Similar Compounds

The following table compares 3-Fluoro-4-nitrobenzonitrile with structurally related nitrile derivatives, focusing on substituent effects, reactivity, and applications:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Commercial Source
This compound 218632-01-0 C₇H₃FN₂O₂ 166.11 -CN, -F (meta), -NO₂ (para) Electrophilic SNAr reactions; precursor to benzimidazoles and phenoxazines Santa Cruz Biotechnology
3-Fluoro-4-methylbenzonitrile 170572-49-3 C₈H₆FN 135.14 -CN, -F (meta), -CH₃ (para) Lower reactivity due to electron-donating -CH₃; used in agrochemical intermediates LookChem
2-Fluoro-4-nitrobenzonitrile 17417-09-3 C₇H₃FN₂O₂ 166.11 -CN, -F (ortho), -NO₂ (para) Steric hindrance from ortho-F reduces SNAr efficiency; limited synthetic utility BerrChemical
4-Fluoro-3-nitrobenzonitrile 17417-09-3 C₇H₃FN₂O₂ 166.11 -CN, -F (para), -NO₂ (meta) Resonance effects stabilize intermediates; used in fluorinated polymer synthesis BerrChemical
3-Fluoro-4-methoxybenzonitrile 331-62-4 C₈H₆FNO 151.14 -CN, -F (meta), -OCH₃ (para) Electron-donating -OCH₃ decreases electrophilicity; used in liquid crystal materials TCI Chemicals
3-Fluoro-4-nitrobenzoic acid 403-21-4 C₇H₄FNO₄ 185.11 -COOH, -F (meta), -NO₂ (para) Carboxylic acid functionality enables coupling reactions; pharmaceutical intermediate Biopharmacule Speciality Chemicals

Key Findings

Substituent Effects: Electron-withdrawing groups (-NO₂, -F) in this compound enhance its reactivity in SNAr reactions compared to electron-donating groups (-CH₃, -OCH₃) in analogs like 3-Fluoro-4-methylbenzonitrile . Positional isomerism significantly impacts reactivity. For example, 2-Fluoro-4-nitrobenzonitrile (ortho-F) exhibits steric hindrance, reducing its utility in substitution reactions compared to the meta/para-substituted parent compound .

Synthetic Applications :

  • This compound is a key intermediate in synthesizing 1,2,6-trisubstituted benzimidazoles under microwave irradiation, achieving high yields (89–94%) .
  • In contrast, 3-Fluoro-4-nitrobenzoic acid is preferred for coupling reactions due to its carboxylic acid group, which is absent in the nitrile analog .

Physical Properties :

  • The nitro group increases molecular weight and density compared to methyl or methoxy analogs. For instance, This compound (166.11 g/mol) is heavier than 3-Fluoro-4-methylbenzonitrile (135.14 g/mol) .

Commercial Availability :

  • This compound is widely available from multiple suppliers, while positional isomers like 4-Fluoro-3-nitrobenzonitrile are less common and more expensive .

Biological Activity

3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H3FN2O2C_7H_3FN_2O_2 and features a nitrile group (-C≡N) along with a nitro group (-NO₂) and a fluorine atom attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death .

Case Study: Cytotoxic Effects
A study highlighted the cytotoxic effects of nitro-substituted benzonitriles on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation, suggesting their potential as anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
This compound10.5HeLa (Cervical Carcinoma)
4-Nitrobenzonitrile12.3MCF-7 (Breast Cancer)
2-Nitrobenzonitrile15.0A549 (Lung Cancer)

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds containing nitro groups are known for their effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit bactericidal effects against Gram-positive bacteria .

Research Findings: Antimicrobial Screening
A screening assay revealed that this compound demonstrated notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL, indicating its potential as an antimicrobial agent .

Synthesis and Applications

This compound can be synthesized through various methods including nucleophilic substitution reactions and coupling reactions such as Suzuki coupling . Its ability to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in pharmaceutical chemistry.

Synthesis Pathway Example:

  • Starting Material: 3-Fluorobenzonitrile
  • Reagent: Nitric acid (HNO₃)
  • Reaction Conditions: Refluxing in concentrated sulfuric acid
  • Product: this compound

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that while it exhibits biological activity, further studies are necessary to fully understand its safety parameters and potential side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-nitrobenzonitrile, and what reaction conditions optimize yield?

  • Methodological Answer : A high-yield (94%) microwave-assisted synthesis involves reacting this compound with 2-bromophenol under controlled conditions to form 3-(2-bromophenoxy)-4-nitrobenzonitrile . Phase transfer catalysts (e.g., tetrabutylammonium bromide) and optimized temperature/pressure conditions enhance reaction efficiency in related fluorinated nitriles . Key parameters include:

ParameterExample ValueImpact on Yield
Microwave power300-500 WAccelerates reaction kinetics
SolventDMF or acetonitrilePolarity affects solubility
Reaction time10-30 minutesMinimizes side reactions

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The 1^1H-NMR spectrum shows distinct aromatic proton signals (e.g., δ 8.05 ppm for nitro-adjacent protons) and coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) indicative of fluorine substituents .
  • IR : Stretching vibrations for -CN (~2220 cm1^{-1}) and -NO2_2 (~1520 cm1^{-1}) confirm functional groups .
  • Mass Spec : Molecular ion peaks at m/z 166.11 (M+^+) align with the molecular formula C7_7H3_3FN2_2O2_2 .

Q. What physicochemical properties influence the reactivity of this compound?

  • Methodological Answer :

  • Electron-withdrawing effects : The nitro (-NO2_2) and cyano (-CN) groups deactivate the aromatic ring, directing electrophilic substitution to specific positions (meta/para to substituents) .
  • Solubility : Limited solubility in polar solvents (e.g., water) necessitates use of DMF or DMSO for reactions .
  • Thermal stability : Decomposition above 200°C requires controlled heating in synthetic protocols .

Advanced Research Questions

Q. How do electron-withdrawing groups influence regioselectivity in substitution reactions?

  • Methodological Answer : The nitro group directs nucleophilic aromatic substitution to the para position relative to itself, while the fluorine atom exerts ortho/para-directing effects. Computational studies (e.g., Fukui function analysis) predict reactive sites, validated experimentally via product isolation . For example, reduction of the nitro group to -NH2_2 using Pd/C and H2_2 yields 3-fluoro-4-aminobenzonitrile, confirming regioselectivity .

Q. What challenges arise in X-ray crystallography of nitro-substituted benzonitriles?

  • Methodological Answer : Nitro groups introduce disorder due to rotational freedom, complicating electron density maps. SHELX software (e.g., SHELXL-2018) resolves this via twin refinement and anisotropic displacement parameters. For 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, hydrogen bonding between -CN and hydroxyl groups stabilizes the crystal lattice, aiding structure determination .

Q. How can contradictory CAS registry entries be resolved analytically?

  • Methodological Answer : Discrepancies (e.g., CAS 218632-01-0 vs. 17417-09-3 ) require cross-verification:

  • Chromatography : HPLC retention times compared to reference standards.
  • Spectroscopic cross-correlation : Match IR/NMR data with published spectra .
  • Elemental analysis : Confirm %C, %H, %N align with C7_7H3_3FN2_2O2_2 (theoretical: C 50.63%, H 1.82%, N 16.86%) .

Q. Data Contradiction Analysis

  • CAS Registry Conflict : cites CAS 218632-01-0, while lists 17417-09-3. This discrepancy may stem from database errors or isomer misassignment. Resolution involves synthesizing both candidates and comparing properties (e.g., melting points, spectral data) .

Q. Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction variables (temperature, catalyst loading) for scalable protocols.
  • Structural Validation : Combine XRD with DFT calculations (e.g., Gaussian-09) to predict and confirm molecular geometries .

Properties

IUPAC Name

3-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCOGPRBUSXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382638
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218632-01-0
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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